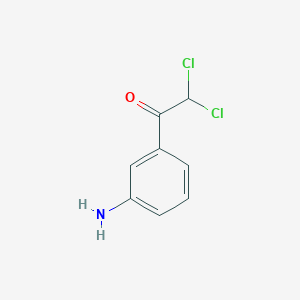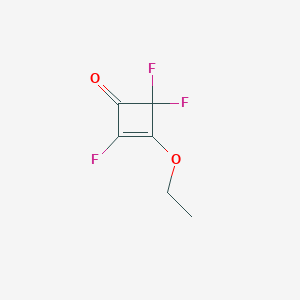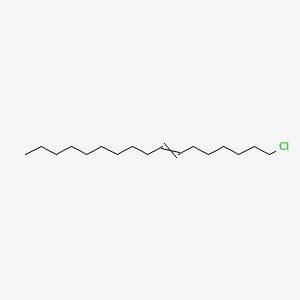
1-(3-Aminophenyl)-2,2-dichloroethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Aminophenyl)-2,2-dichloroethan-1-one is an organic compound that features a phenyl ring substituted with an amino group at the 3-position and a dichloroethanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Aminophenyl)-2,2-dichloroethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-nitroacetophenone with thionyl chloride to form 3-chloroacetophenone, which is then subjected to a reduction reaction using hydrogen gas and a palladium catalyst to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound.
化学反応の分析
Types of Reactions
1-(3-Aminophenyl)-2,2-dichloroethan-1-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The dichloroethanone moiety can be reduced to form corresponding alcohols.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(3-Aminophenyl)-2,2-dichloroethan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of 1-(3-Aminophenyl)-2,2-dichloroethan-1-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dichloroethanone moiety can undergo nucleophilic attack, leading to the formation of covalent bonds with target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
類似化合物との比較
Similar Compounds
1-(3-Aminophenyl)-2-chloroethan-1-one: Similar structure but with one chlorine atom.
1-(3-Aminophenyl)-2,2-dibromoethan-1-one: Bromine atoms instead of chlorine.
1-(3-Aminophenyl)-2,2-difluoroethan-1-one: Fluorine atoms instead of chlorine.
Uniqueness
1-(3-Aminophenyl)-2,2-dichloroethan-1-one is unique due to the presence of two chlorine atoms, which can significantly influence its reactivity and interactions with other molecules. This makes it a versatile compound for various applications in research and industry .
特性
CAS番号 |
27700-45-4 |
|---|---|
分子式 |
C8H7Cl2NO |
分子量 |
204.05 g/mol |
IUPAC名 |
1-(3-aminophenyl)-2,2-dichloroethanone |
InChI |
InChI=1S/C8H7Cl2NO/c9-8(10)7(12)5-2-1-3-6(11)4-5/h1-4,8H,11H2 |
InChIキー |
JRRYMSJCAVMOKR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)N)C(=O)C(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[(Hydrazinylmethylidene)amino]-4,5-dihydro-1,3-thiazole-4-carboxylic acid](/img/structure/B13944717.png)



![[2-(2-Ethoxyethoxy)ethoxy]benzene](/img/structure/B13944744.png)





